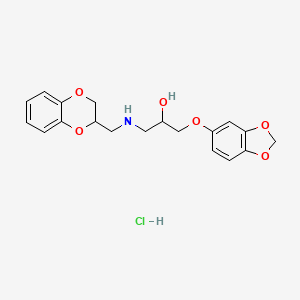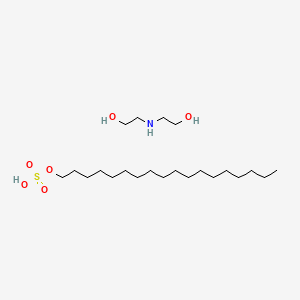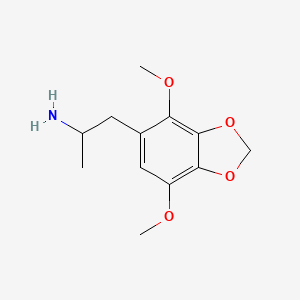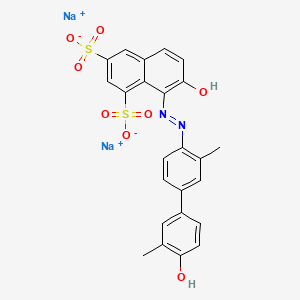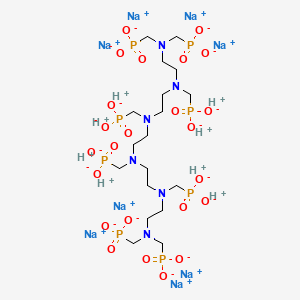
(Ir(COD)(PPP))(OTf)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) is a coordination complex of iridium. It is known for its catalytic properties and is used in various organic synthesis reactions. The presence of cyclooctadiene and triphenylphosphine ligands, along with the trifluoromethanesulfonate counterion, makes it a versatile catalyst in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) typically involves the reaction of iridium trichloride with cyclooctadiene and triphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The trifluoromethanesulfonate counterion is introduced by reacting the intermediate complex with silver trifluoromethanesulfonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also participate in reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(I) complexes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions. Its ability to facilitate these reactions with high efficiency makes it valuable in synthetic chemistry.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential use in drug development and as a probe for studying biological processes. Its catalytic properties can be harnessed to develop new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. Its role as a catalyst in various chemical processes helps in the efficient and cost-effective production of these products.
Mecanismo De Acción
The mechanism of action of (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) involves the coordination of the iridium center with the ligands, which facilitates various catalytic reactions. The cyclooctadiene and triphenylphosphine ligands stabilize the iridium center and enhance its reactivity. The trifluoromethanesulfonate counterion helps in maintaining the overall charge balance of the complex.
Molecular Targets and Pathways: The molecular targets of the compound include various organic substrates that undergo transformation in the presence of the catalyst. The pathways involved in these reactions depend on the specific type of reaction being catalyzed, such as hydrogenation, hydroformylation, or carbon-carbon bond formation.
Comparación Con Compuestos Similares
(Ir(Cyclooctadiene)(Triphenylphosphine)(Chloride)): This compound is similar in structure but has a chloride counterion instead of trifluoromethanesulfonate.
(Ir(Cyclooctadiene)(Triphenylphosphine)(Bromide)): Similar to the above compound but with a bromide counterion.
(Ir(Cyclooctadiene)(Triphenylphosphine)(Iodide)): This compound has an iodide counterion.
Uniqueness: The uniqueness of (Ir(Cyclooctadiene)(Triphenylphosphine)(Trifluoromethanesulfonate)) lies in its trifluoromethanesulfonate counterion, which can influence the reactivity and selectivity of the catalyst. The trifluoromethanesulfonate ion is known for its strong electron-withdrawing properties, which can enhance the catalytic activity of the iridium center.
Propiedades
Número CAS |
276672-81-2 |
|---|---|
Fórmula molecular |
C50H51F3IrO3P3S- |
Peso molecular |
1074.1 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium;trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.C8H12.CHF3O3S.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;; |
Clave InChI |
JYODEFRGBNAYPP-ONEVTFJLSA-M |
SMILES isomérico |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Ir] |
SMILES canónico |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)



![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
